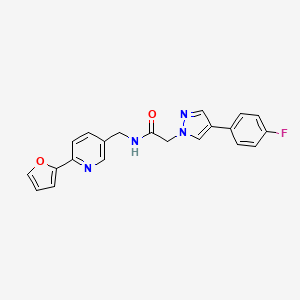
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a heptylsulfanyl group at the 8th position, a methyl group at the 3rd position, and a 3-methylbutyl group at the 7th position of the purine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.
Introduction of the Heptylsulfanyl Group: The heptylsulfanyl group is introduced via a nucleophilic substitution reaction, where a heptylthiol reacts with a halogenated purine derivative.
Alkylation at the 3rd and 7th Positions: The methyl and 3-methylbutyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted purine derivatives with various functional groups replacing the original ones.
科学研究应用
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
相似化合物的比较
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione can be compared with other similar compounds, such as:
8-Heptylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione: Differing by the presence of a propyl group instead of a 3-methylbutyl group.
8-Heptylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione: Differing by the presence of an isopropyl group at the 7th position.
8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione: Differing by the presence of a hexylsulfanyl group and a 3-phenyl-propyl group.
属性
IUPAC Name |
8-heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-5-6-7-8-9-12-25-18-19-15-14(22(18)11-10-13(2)3)16(23)20-17(24)21(15)4/h13H,5-12H2,1-4H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQBLWYMTOXAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2819423.png)
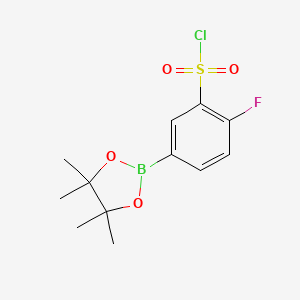
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)
![7-cyclopropyl-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2819429.png)
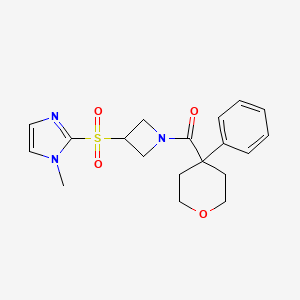
![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)

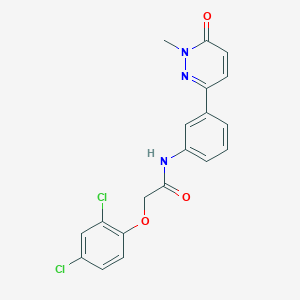
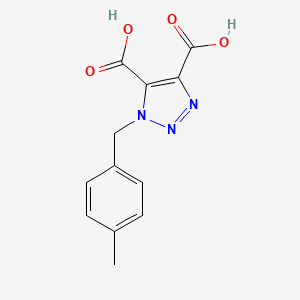
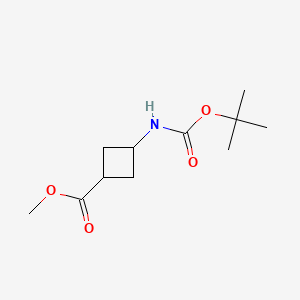
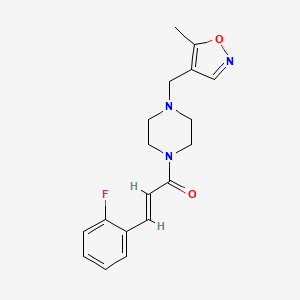
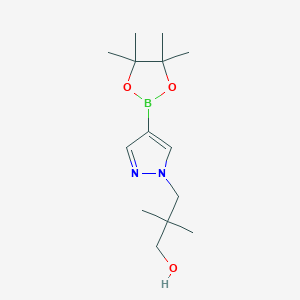
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2819444.png)
